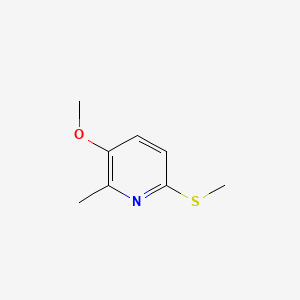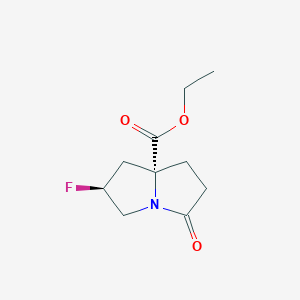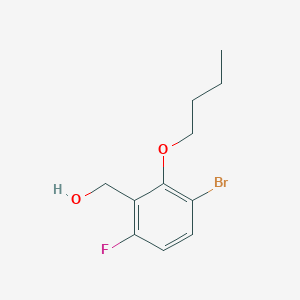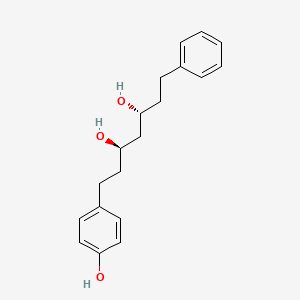
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol is a compound with the molecular formula C19H24O3 and a molecular weight of 300.39206.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the correct configuration of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, myocardial infarction, and oesophageal cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. It is known to target genes such as LTA4H, which is associated with inflammation and other diseases. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol derivatives with different substituents on the phenyl rings.
- Other chiral diols with similar molecular structures and properties .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which contribute to its unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1 |
InChI Key |
GIJBVGHAAVSQGB-RTBURBONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


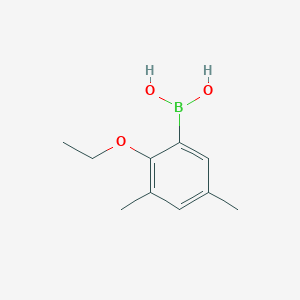
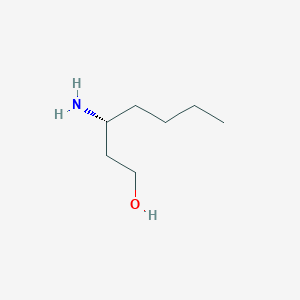
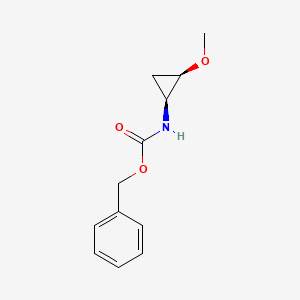
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
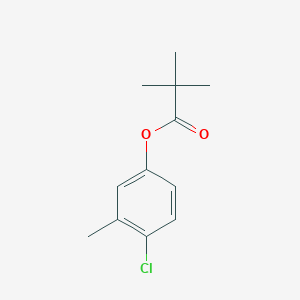
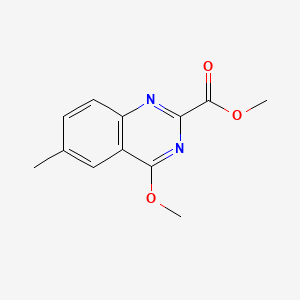
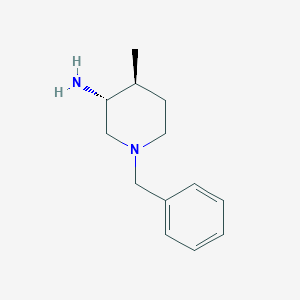
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
